3-{1-[4-(tert-butyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone
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Overview
Description
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the structure of a molecule .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and studying the products of these reactions .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its reactivity with other chemical species .Scientific Research Applications
Anticancer and Antimicrobial Agents
Studies on palladium, gold, and silver N-heterocyclic carbene complexes, including those with benzimidazole derivatives, have shown significant applications in biomedical fields. Specifically, palladium complexes demonstrated potent anticancer activity, while gold and silver complexes exhibited antimicrobial properties. Such complexes have been synthesized and structurally characterized, revealing their potential as therapeutic agents due to their strong antiproliferative activity against tumor cells and bacteria (Ray et al., 2007).
Catalytic Activity in Organic Synthesis
Novel benzimidazolium salts and their palladium N-heterocyclic carbene complexes have been synthesized, showcasing their utility in catalyzing carbon–carbon bond-forming reactions. These catalysts offer an efficient route for the formation of asymmetric biaryl compounds, highlighting their significance in facilitating complex organic synthesis processes (Akkoç et al., 2016).
Molecular Switches and Electrochromic Materials
Research into dinuclear Ru complexes bridged by bis-tridentate benzimidazole derivatives has opened up possibilities for the development of proton-induced molecular switches. These complexes demonstrate a change in absorption spectra and oxidation potentials based on the solution's pH, offering a basis for creating responsive materials in electronics and sensor applications (Haga et al., 2003).
Fluorescent Polymers and Materials
The synthesis of new benzimidazole derivatives and their incorporation into polymers has led to materials with intriguing electrochemical and optical properties. Such polymers, when used in electronic devices, could offer improved performance due to their unique fluorescence characteristics, making them suitable for applications in optoelectronics and sensing (Ozelcaglayan et al., 2012).
Metal-Organic Frameworks (MOFs)
Ligand modification techniques have allowed the development of diverse metal-organic frameworks with varied structures and properties. By altering the central benzene ring of a ligand to a pyridine ring, researchers have synthesized MOFs with different linkage configurations, demonstrating the impact of structural modification on the properties of these porous materials. This approach has potential applications in gas storage, separation, and catalysis (Zhang et al., 2016).
Mechanism of Action
Target of Action
Many bioactive compounds containing the benzimidazole nucleus have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and could range from enzymes to receptors to ion channels.
Mode of Action
The interaction of the compound with its targets could involve various types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking . The exact mode of action would depend on the specific target and the compound’s structure.
Biochemical Pathways
The compound could affect various biochemical pathways depending on its specific targets. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could inhibit or enhance the activity of that pathway .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These could range from changes in cell signaling pathways to alterations in cell metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound might be more or less stable under certain pH conditions, or its efficacy might be affected by the presence of other molecules that compete for the same target .
Safety and Hazards
Properties
IUPAC Name |
3-[1-[(4-tert-butylphenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c1-23(2,3)17-12-10-16(11-13-17)15-26-20-9-5-4-8-19(20)25-21(26)18-7-6-14-24-22(18)27/h4-14H,15H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLKPKNESWBSJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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